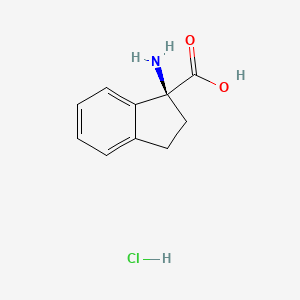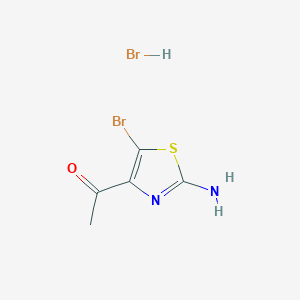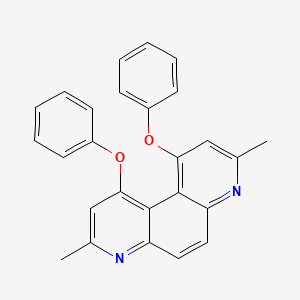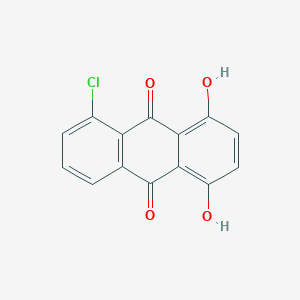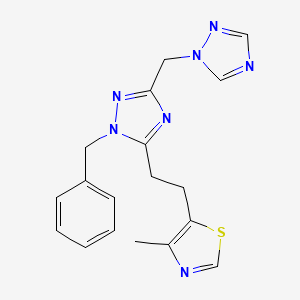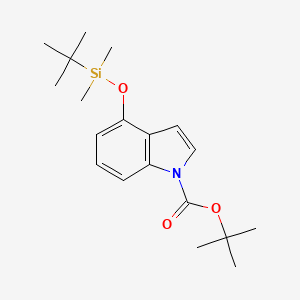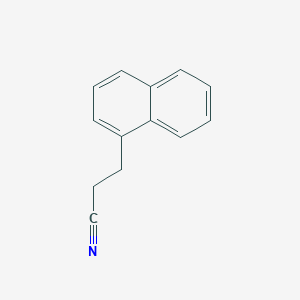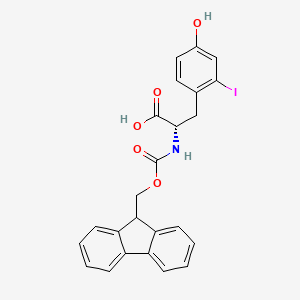
Fmoc-L-2-Iodotyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-2-Iodotyrosine is a halogenated aromatic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom attached to the tyrosine residue. This compound is widely used in peptide synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-Iodotyrosine typically involves a two-step process starting from commercially available Fmoc-Tyr(tBu)-OH. The first step involves the iodination of Fmoc-Tyr(tBu)-OH using bis(pyridine)iodinium tetrafluoroborate (IPy2BF4) as the iodinating agent. This reaction is carried out under mild conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated peptide synthesizers and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-Iodotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The phenolic hydroxyl group in tyrosine can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to form biaryl compounds.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Oxidized Tyrosine Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
Fmoc-L-2-Iodotyrosine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the iodine atom allows for the incorporation of radiolabels, enabling the tracking and imaging of biomolecules .
Medicine
Its ability to undergo various chemical modifications makes it a valuable tool in the design of novel therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Fmoc-L-2-Iodotyrosine involves its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules. The Fmoc protecting group ensures the selective protection of the amino group, allowing for controlled chemical modifications. The iodine atom serves as a reactive site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Tyrosine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Fmoc-L-3-Iodotyrosine: Similar structure but with the iodine atom at a different position, leading to different reactivity and applications.
Uniqueness
Fmoc-L-2-Iodotyrosine is unique due to the presence of the iodine atom at the 2-position of the tyrosine residue. This specific positioning allows for unique reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C24H20INO5 |
|---|---|
Molecular Weight |
529.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
UAVWFAFIRLEPJJ-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


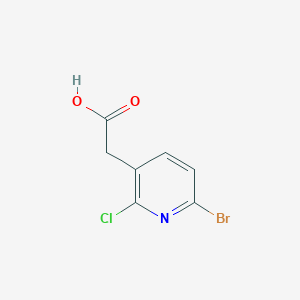
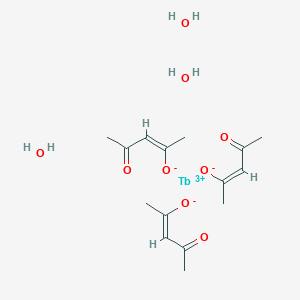
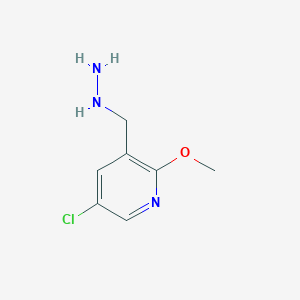
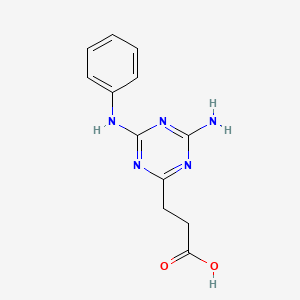
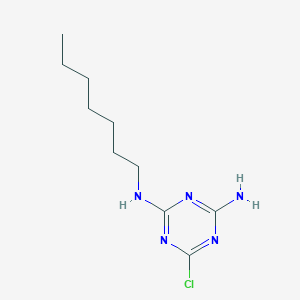
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
